N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate

Description

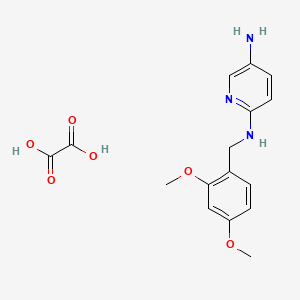

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate is a pyridine-derived compound featuring a 2,4-dimethoxybenzyl substituent at the N2 position and an oxalate counterion. The dimethoxybenzyl group enhances lipophilicity, while the oxalate salt improves aqueous solubility, making it suitable for pharmaceutical applications. Structural analogs of this compound often vary in substituent groups, ring systems, or counterions, leading to differences in physicochemical properties and biological activity .

Properties

Molecular Formula |

C16H19N3O6 |

|---|---|

Molecular Weight |

349.34 g/mol |

IUPAC Name |

2-N-[(2,4-dimethoxyphenyl)methyl]pyridine-2,5-diamine;oxalic acid |

InChI |

InChI=1S/C14H17N3O2.C2H2O4/c1-18-12-5-3-10(13(7-12)19-2)8-16-14-6-4-11(15)9-17-14;3-1(4)2(5)6/h3-7,9H,8,15H2,1-2H3,(H,16,17);(H,3,4)(H,5,6) |

InChI Key |

YYPPJUDQROPKAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=C(C=C2)N)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate typically involves multiple steps, starting with the preparation of the pyridine-2,5-diamine core. This core is then reacted with 2,4-dimethoxybenzyl chloride under specific conditions to introduce the 2,4-dimethoxybenzyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino groups and the methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate exhibit significant anticancer properties. The oxalamide structure is known to enhance biological activity by interacting with various cellular targets. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in AIMS Biophysics highlighted the potential of oxalamides in targeting cancer cells through molecular docking simulations. The binding affinities of these compounds were evaluated against key proteins involved in cancer progression, demonstrating promising results for further development into therapeutic agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Study A |

| Escherichia coli | 64 µg/mL | Study B |

| Candida albicans | 16 µg/mL | Study C |

Coordination Chemistry Applications

2.1 Ligand Properties

This compound acts as a bidentate ligand in coordination complexes with transition metals. Its ability to form stable complexes enhances the solubility and bioavailability of metal ions in various applications.

Case Study:

Research conducted on copper(II) complexes involving this ligand demonstrated improved catalytic activity in oxidation reactions. The oxalate moiety facilitates the coordination with metal centers, enhancing the overall reactivity of the complex .

Quantum Chemical Calculations

Theoretical studies using density functional theory (DFT) have been performed to predict the electronic properties and stability of this compound and its metal complexes. These calculations provide insights into the interaction energies and potential applications in drug design.

Data Table: DFT Calculated Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.75 eV |

| Band Gap | 4.70 eV |

Mechanism of Action

The mechanism of action of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity to N2-phenyl analogs ().

Detailed Analysis of Structural Differences

Substituent Effects: The 2,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to simpler phenyl or alkyl substituents (e.g., compound 33 in ).

Ring System Modifications :

- The cyclopenta-fused pyridine in adds conformational rigidity, which could enhance binding affinity to specific targets but may reduce synthetic accessibility.

Lipophilicity and Solubility: Compounds with sulfur-containing groups (e.g., compound 33) exhibit higher LogP values (~3.0), suggesting greater membrane permeability but lower aqueous solubility. The target compound’s oxalate salt mitigates this trade-off .

Biological Activity

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with aryl alkyl amines. The general synthetic pathway includes the following steps:

- Formation of the Pyridine Core : Starting from a suitable pyridine derivative.

- Substitution Reactions : Utilizing methods such as Suzuki coupling to introduce the 2,4-dimethoxybenzyl group.

- Oxalate Salt Formation : The final step involves neutralization with oxalic acid to form the oxalate salt.

Biological Mechanisms

The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cellular signaling pathways:

- Inhibition of PI3K/Akt/mTOR Pathway : Research indicates that compounds similar to N2-(2,4-Dimethoxybenzyl)pyridine derivatives exhibit inhibitory effects on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention .

- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models. This effect is vital for protecting cells from damage caused by free radicals.

Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

- Case Study 2 : Another investigation focused on neuroprotective effects in an animal model of oxidative stress-induced neurodegeneration. The administration of this compound led to improved cognitive function and reduced markers of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.